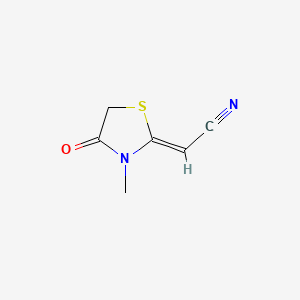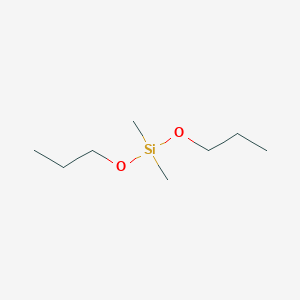
Dimethyldipropoxysilane
描述
Dimethyldipropoxysilane is an organosilicon compound with the molecular formula C₈H₂₀O₂Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyldipropoxysilane can be synthesized through the reaction of dimethyldichlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows:
(CH₃)₂SiCl₂+2C₃H₇OH→(CH₃)₂Si(OC₃H₇)₂+2HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where dimethyldichlorosilane is reacted with propanol. The process is optimized for high yield and purity, often involving continuous distillation and recycling of unreacted materials. The use of catalysts and controlled reaction conditions ensures efficient production.
化学反应分析
Types of Reactions
Dimethyldipropoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and alcohols.
Condensation: Forms siloxane bonds through the elimination of alcohol.
Substitution: Reacts with nucleophiles to replace the alkoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces silanols and propanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with new functional groups.
科学研究应用
Dimethyldipropoxysilane is utilized in various scientific research applications:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and as a coupling agent in biomaterials.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds.
作用机制
The mechanism by which dimethyldipropoxysilane exerts its effects involves the formation of siloxane bonds. The silicon atom in the compound can form stable bonds with oxygen, leading to the creation of siloxane networks. These networks are responsible for the compound’s properties, such as thermal stability and resistance to chemical degradation. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form covalent bonds.
相似化合物的比较
Similar Compounds
- Dimethyldimethoxysilane
- Dimethyldiethoxysilane
- Dimethyldibutoxysilane
Comparison
Dimethyldipropoxysilane is unique due to its propoxy groups, which provide specific reactivity and solubility characteristics. Compared to dimethyldimethoxysilane and dimethyldiethoxysilane, it has longer alkoxy chains, affecting its hydrolysis rate and the properties of the resulting siloxane networks. This makes it particularly useful in applications requiring specific surface modifications and polymer properties.
属性
IUPAC Name |
dimethyl(dipropoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDTUTFKRRXWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[Si](C)(C)OCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313877 | |
| Record name | Dimethyldipropoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-09-0 | |
| Record name | Dimethyldipropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldipropoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


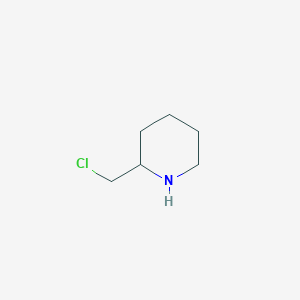
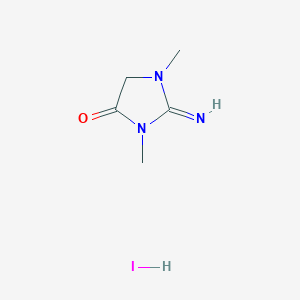

![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)
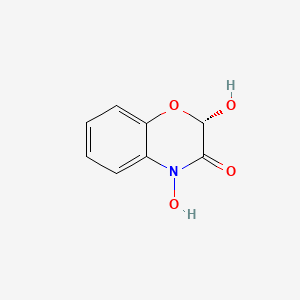
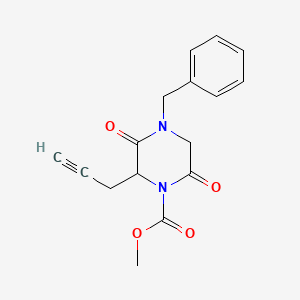

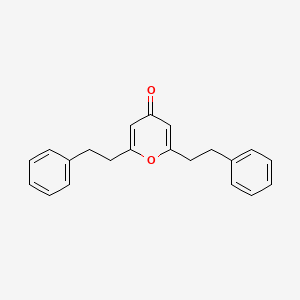

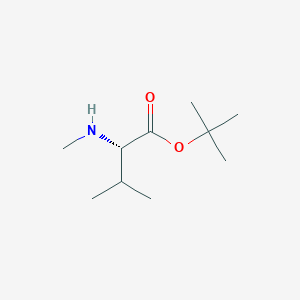

![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)
